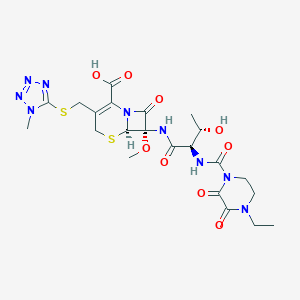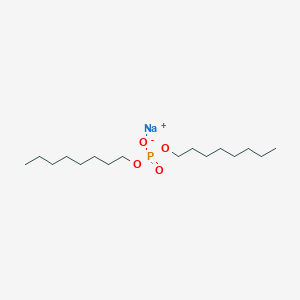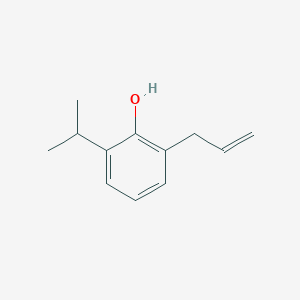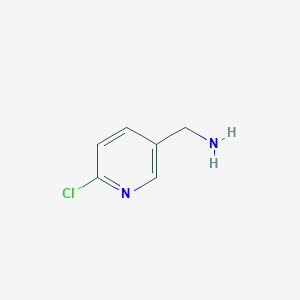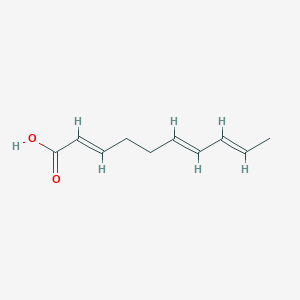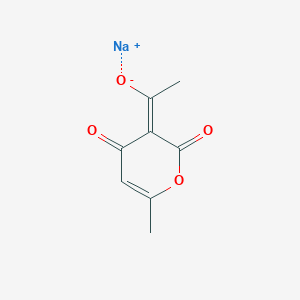
环戊基乙酸
描述
Synthesis Analysis
Cyclopentylacetic acid synthesis involves various cyclization reactions. The cyclization of 2-(2',3'-allenyl)acetylacetates, catalyzed by gold (Au) and palladium (Pd), yields cyclopentene and 4,5-dihydrofuran derivatives with distinct selectivity based on the metal catalyst used. This selectivity can be attributed to the steric and electronic effects of the substrates and catalysts (Jiang et al., 2008). Additionally, the [2+2+2] cycloaddition reactions represent an efficient method for synthesizing carbo- and heterocycles, predominantly aromatic, through the formation of multiple C-C bonds in a single step. This process is catalyzed by various organometallic complexes, highlighting the method's versatility and efficiency in complex molecule synthesis (Domínguez & Pérez-Castells, 2011).
Molecular Structure Analysis
The molecular structure of cyclopentylacetic acid derivatives and related compounds is crucial for understanding their reactivity and properties. Crystal structures of compounds containing cyclopentane rings, such as diketopiperazines with α-aminoisobutyric acid, offer insights into conformation and potential deviations from planarity. These structural features are important for predicting the behavior of these molecules in various chemical reactions and their interactions in biological systems (Suguna et al., 1982).
Chemical Reactions and Properties
Cyclopentylacetic acid undergoes various chemical reactions, reflecting its versatile chemical properties. The cyclization of aroylacetic acids 2-carboxyphenylamides, for example, produces benzoxazinones, indicating a method for constructing complex heterocyclic structures from simpler aroylacetic acid derivatives. This transformation is facilitated by dehydrating agents, showcasing the reactivity of the cyclopentylacetic acid framework in facilitating cyclization reactions (Vostrov et al., 2007).
Physical Properties Analysis
The physical properties of cyclopentylacetic acid and its derivatives, such as melting points, boiling points, solubility, and crystalline structure, are essential for their application in synthesis and industrial processes. While specific studies on the physical properties of cyclopentylacetic acid were not identified in the current literature search, general principles from related cyclic compounds suggest that these properties are influenced by molecular structure, substituents, and stereochemistry.
Chemical Properties Analysis
Cyclopentylacetic acid's chemical properties, including acidity, reactivity towards nucleophiles and electrophiles, and participation in ring-opening reactions, are foundational to its utility in organic synthesis. Its ability to undergo various chemical transformations, such as cyclizations, additions, and substitutions, makes it a valuable precursor in synthesizing complex molecules and cyclic compounds. The chemical properties are dictated by the cyclopentyl group's steric and electronic effects, which influence the acid's reactivity patterns and its intermediates in synthetic routes.
科学研究应用
Cyclopentylacetic acid has been used in a study to examine the butylation efficiency of free carboxylic acids . Butylation is a process where a butyl group is added to a molecule. In this case, the butyl group is added to free carboxylic acids. This process is important in organic chemistry as it can change the properties of the molecule, making it more suitable for certain applications.
Cyclopentylacetic acid has been used in a study to examine the butylation efficiency of free carboxylic acids . Butylation is a process where a butyl group is added to a molecule. In this case, the butyl group is added to free carboxylic acids. This process is important in organic chemistry as it can change the properties of the molecule, making it more suitable for certain applications .
安全和危害
Cyclopentylacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
未来方向
While specific future directions for Cyclopentylacetic acid are not mentioned in the search results, it is a useful reagent in organic synthesis . Therefore, its future directions could involve its use in the synthesis of new organic compounds or in the development of more efficient synthesis methods.
属性
IUPAC Name |
2-cyclopentylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHAIVPPUIZFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149976 | |
| Record name | Cyclopentylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylacetic acid | |
CAS RN |
1123-00-8 | |
| Record name | Cyclopentaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentaneacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopentylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS4SYX272J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



